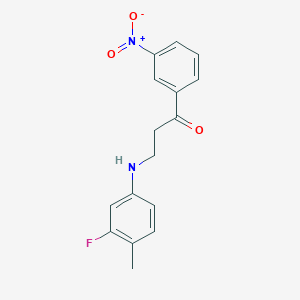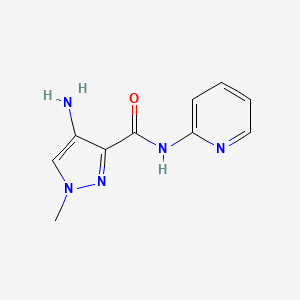
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
N-methylation: The methyl group can be introduced at the 1-position of the pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the pyrazole ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: The compound is studied for its interactions with biological targets, including enzymes, receptors, and ion channels.
Materials Science: It may be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biology: Research includes its effects on cellular processes, gene expression, and protein function.
作用機序
The mechanism of action of 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function.
類似化合物との比較
Similar Compounds
- 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
- 4-amino-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- 4-amino-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
Uniqueness
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The position of the pyridine ring and the carboxamide group can significantly affect the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
特性
IUPAC Name |
4-amino-1-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15-6-7(11)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVBJICVPYCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)
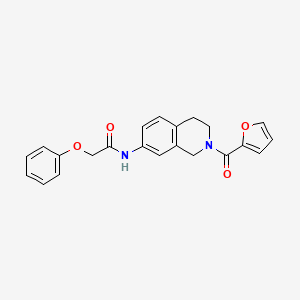
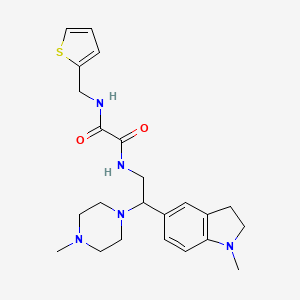
![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)
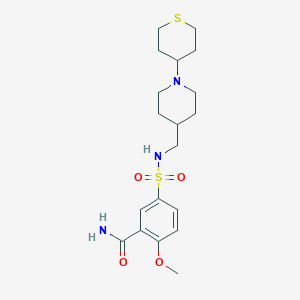
![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)
![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)
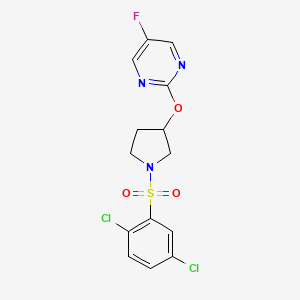
![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B3017249.png)
